molecular formula C21H39N3O13 B605077 (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol CAS No. 59794-19-3

(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Cat. No.: B605077
CAS No.: 59794-19-3
M. Wt: 541.55
InChI Key: XQRJFJIKNNEPNI-FZQHHSSHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol is a notable compound in the field of antibiotics. It is related to destomycin C and belongs to the aminoglycoside class of antibiotics . Aminoglycosides are known for their effectiveness against a wide range of bacterial infections, particularly those caused by Gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol involves several steps, including the formation of the aminoglycoside core and subsequent modifications to introduce specific functional groups. The synthetic route typically starts with the preparation of the aminocyclitol ring, followed by glycosylation reactions to attach sugar moieties. The reaction conditions often involve the use of protecting groups to ensure selective reactions at desired positions .

Industrial Production Methods

Industrial production of this compound involves fermentation processes using specific strains of bacteria or actinomycetes. These microorganisms are cultured under controlled conditions to produce the antibiotic, which is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include modified aminoglycoside derivatives with enhanced antibacterial activity or improved pharmacokinetic properties .

Scientific Research Applications

(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study aminoglycoside synthesis and modification.

    Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Investigated for its potential to treat various bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibiotic formulations and delivery systems

Mechanism of Action

(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol exerts its effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol include other aminoglycosides such as gentamicin, tobramycin, and amikacin. These antibiotics share a similar mechanism of action but differ in their spectrum of activity and resistance profiles .

Uniqueness

This compound is unique due to its specific modifications that enhance its activity against certain resistant bacterial strains. Its structure allows for better binding to the bacterial ribosome, making it more effective in inhibiting protein synthesis compared to some other aminoglycosides .

Properties

CAS No.

59794-19-3

Molecular Formula

C21H39N3O13

Molecular Weight

541.55

IUPAC Name

(2R,3R,3a'S,4R,4'S,5R,6R,6'R,7'S,7a'S)-6-(1-amino-2-hydroxyethyl)-4'-(((2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl)oxy)-6'-(hydroxymethyl)octahydro-4'H-spiro[pyran-2,2'-[1,3]dioxolo[4,5-c]pyran]-3,4,5,7'-tetraol

InChI

InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6?,7-,8+,9-,10+,11-,12+,13-,14-,15-,16?,17+,18+,19-,20+,21-/m1/s1

InChI Key

XQRJFJIKNNEPNI-FZQHHSSHSA-N

SMILES

CN[C@H]1C[C@H]([C@@H](C([C@@H]1O)O[C@@H]2O[C@@H]([C@@H]([C@@H]3O[C@]4(O[C@H]23)O[C@@H]([C@@H]([C@H]([C@H]4O)O)O)C(CO)N)O)CO)O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AB 74;  AB74;  AB-74

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Reactant of Route 2
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Reactant of Route 3
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Reactant of Route 4
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Reactant of Route 5
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol
Reactant of Route 6
(3'R,3aS,4S,4'R,5'R,6R,6'R,7S,7aS)-6'-(1-amino-2-hydroxyethyl)-4-[(2R,3S,5R,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.